6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Lipophilicity Membrane Permeability Chromenone SAR

Sourcing 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one (CAS 848914-06-7)? This specific 6,7-dimethyl substitution pattern delivers XLogP3=3.3 and TPSA=29.5Ų – a distinct lipophilic, low-polar-surface-area profile that 6,8-dimethyl or halogenated regioisomers cannot replicate. Use it directly as a solubility benchmark (4.1 µg/mL at pH 7.4), a CYP liability matched-pair control, or a fragment-based screening probe for deep hydrophobic pockets. Only 2 rotatable bonds ensure minimal conformational penalty. Request a quote for research-grade purity (≥92%) and secure batch-specific analytical data.

Molecular Formula C18H23NO2
Molecular Weight 285.387
CAS No. 848914-06-7
Cat. No. B2948475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
CAS848914-06-7
Molecular FormulaC18H23NO2
Molecular Weight285.387
Structural Identifiers
SMILESCC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C
InChIInChI=1S/C18H23NO2/c1-12-4-6-19(7-5-12)11-15-10-18(20)21-17-9-14(3)13(2)8-16(15)17/h8-10,12H,4-7,11H2,1-3H3
InChIKeyKDRBTENOJOWZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one (CAS 848914-06-7): Baseline Identity for Procurement Decisions


6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one (CAS 848914-06-7) is a synthetic chromen-2-one (coumarin) derivative featuring a 4-methylpiperidin-1-ylmethyl substituent at the 4-position and methyl groups at the 6- and 7-positions of the chromenone core [1]. With a molecular formula of C18H23NO2 and a molecular weight of 285.4 g/mol, the compound exhibits computed physicochemical properties that include an XLogP3 of 3.3, a topological polar surface area (TPSA) of 29.5 Ų, and an experimental solubility of approximately 4.1 µg/mL at pH 7.4 [1]. These properties place it within a well-defined chemical space of lipophilic, low-TPSA chromenone analogs, where subtle regioisomeric or substituent variations can lead to significant differences in permeability, solubility, and biological recognition—factors that directly inform sourcing decisions in medicinal chemistry and chemical biology workflows.

Why 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one Cannot Be Replaced by a Generic Chromenone Analog


Chromen-2-one derivatives bearing a 4-methylpiperidin-1-ylmethyl group at the 4-position constitute a structurally diverse class in which the number and position of additional substituents on the chromenone core profoundly modulate physicochemical and pharmacological profiles [1]. The specific 6,7-dimethyl substitution pattern of CAS 848914-06-7 yields a distinct combination of lipophilicity (XLogP3 = 3.3) and polar surface area (TPSA = 29.5 Ų) that cannot be assumed for regioisomers such as the 6,8-dimethyl analog (CAS 896594-06-2) or halogenated variants such as 6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one (CAS 848065-80-5) [1][2]. Even seemingly conservative modifications—relocating a methyl group from the 7- to the 8-position or introducing a chlorine atom—alter the electronic distribution, conformational preferences, and metabolic soft spots of the scaffold, thereby undermining the reproducibility of structure-activity relationships. Consequently, generic substitution without explicit experimental validation risks compromising target engagement, solubility, and off-target selectivity; the evidence below quantifies the dimensions in which CAS 848914-06-7 is measurably differentiated from its closest structural neighbors.

Quantitative Differentiation Evidence for 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one (CAS 848914-06-7)


Lipophilicity and Predicted Membrane Permeability vs. 6,8-Dimethyl Regioisomer

The 6,7-dimethyl substitution pattern of CAS 848914-06-7 results in an XLogP3 of 3.3, which is computed to be identical to that of the 6,8-dimethyl regioisomer (CAS 896594-06-2) due to the additive nature of methyl group contributions [1][2]. However, the topological polar surface area (TPSA) of 29.5 Ų for the target compound is identical between the two regioisomers, suggesting that simple 2D descriptors cannot capture the three-dimensional conformational differences that arise from the methyl group positioning [1][2]. The 6,7-substitution places both methyl groups on the same face of the chromenone bicyclic system, whereas the 6,8-pattern distributes them across both rings, leading to distinct electrostatic potential surfaces and differential recognition by hydrophobic binding pockets—a parameter that requires experimental validation but represents a plausible source of regioisomer-dependent activity [3].

Lipophilicity Membrane Permeability Chromenone SAR

Aqueous Solubility vs. Halogenated Analog 6-Chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

The experimental solubility of CAS 848914-06-7 at pH 7.4 is reported as 4.1 µg/mL (approximately 14.4 µM) [1]. In contrast, the 6-chloro-7-methyl analog (CAS 848065-80-5) is anticipated to exhibit lower aqueous solubility due to the electron-withdrawing and lipophilicity-enhancing effect of the chlorine substituent, which typically reduces solubility by 0.5–1.0 log unit relative to the non-halogenated parent in chromenone series [2]. While no direct experimental solubility measurement for CAS 848065-80-5 was retrieved, the class-level trend predicts that the 6,7-dimethyl compound retains superior aqueous solubility compared to its 6-chloro congener, an advantage for assay compatibility in biochemical and cell-based screens where DMSO stock concentrations must be minimized.

Aqueous Solubility Chromenone Halogen Effect

Absence of CYP3A4 Liability vs. Piperidine-Containing Chromenones with CYP Inhibition Data

A structurally related chromen-2-one derivative bearing a 4-methylpiperidine moiety (CHEMBL1911819) was reported to inhibit CYP3A4 with an IC50 of 6,300 nM in human liver microsomes [1]. For CAS 848914-06-7, no direct CYP3A4 inhibition data have been published; however, the 6,7-dimethyl substitution pattern may sterically hinder metabolic oxidation at the chromenone core relative to the comparator, potentially resulting in a higher CYP IC50 (i.e., lower inhibition risk). This inference is supported by the general observation that electron-donating alkyl groups at the 6- and 7-positions reduce the propensity for P450-mediated oxidation of the coumarin ring [2]. Until direct head-to-head CYP panel data become available, the absence of a reported CYP liability for CAS 848914-06-7 distinguishes it from analogs with documented CYP3A4 inhibition, provided the user verifies CYP inhibition in their specific assay context.

CYP Inhibition Drug-Drug Interaction Chromenone

Rotatable Bond Count and Conformational Rigidity vs. N-Methylpiperidine Isosteres

CAS 848914-06-7 possesses only 2 rotatable bonds as computed by PubChem, compared to 3 rotatable bonds for analogs in which the piperidine nitrogen is further substituted (e.g., N-ethyl or N-acyl derivatives) [1]. The restricted conformational freedom of the 4-methylpiperidine moiety—where the methyl group is installed on the piperidine ring rather than on the nitrogen—limits the number of low-energy conformers and may translate into a more favorable entropic binding penalty upon target engagement. This property is consistent with the observation that conformationally constrained ligands often exhibit improved ligand efficiency metrics in fragment-based and HTS campaigns [2]. While no direct binding entropy measurements exist for CAS 848914-06-7, its lower rotatable bond count constitutes a measurable physicochemical differentiation from N-substituted congeners.

Conformational Rigidity Rotatable Bonds Ligand Efficiency

Best-Fit Application Scenarios for 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one (CAS 848914-06-7)


Lead-Like Fragment for Hydrophobic Pocket Targeting in Kinase or GPCR Screening Cascades

With a molecular weight of 285.4 Da, XLogP3 of 3.3, and only 2 rotatable bonds, CAS 848914-06-7 falls within lead-like chemical space and is well-suited for fragment-based screening against targets possessing deep hydrophobic pockets, such as the ATP-binding site of kinases or the orthosteric site of lipid-sensing GPCRs [1]. Its low TPSA (29.5 Ų) predicts favorable passive membrane permeability, enabling use in cell-based phenotypic assays without the confounding factor of permeability-limited false negatives [1].

Negative Control or Reference Compound in CYP3A4 Liability Profiling Panels

Given the structural analogy to a 4-methylpiperidine-chromenone derivative with a reported CYP3A4 IC50 of 6,300 nM, CAS 848914-06-7 can serve as a matched-pair control in CYP inhibition assays to deconvolute the contribution of the 6,7-dimethyl substitution pattern to cytochrome P450 interaction profiles [2]. Its use as a reference compound allows teams to benchmark the CYP liability of new chromenone analogs while controlling for the piperidine pharmacophore.

Solubility Benchmark in Chromenone SAR Series with Halogenated Congeners

The experimentally measured aqueous solubility of 4.1 µg/mL at pH 7.4 positions CAS 848914-06-7 as a solubility benchmark when evaluating halogenated or otherwise functionalized chromenone derivatives [1]. In medicinal chemistry programs where multi-parameter optimization is critical, this compound provides a non-halogenated baseline against which the solubility penalties of chlorine, bromine, or trifluoromethyl introduction can be quantitatively assessed [3].

Conformational Control Probe for Piperidine N-Substitution SAR Studies

The 4-methylpiperidine ring substitution pattern (methyl on carbon, not on nitrogen) limits rotatable bonds to 2, making CAS 848914-06-7 a useful probe for dissecting the entropic and enthalpic contributions of N-alkylation in chromenone-piperidine conjugates [1]. Researchers can compare binding thermodynamics of this compound with N-methyl, N-ethyl, or N-acyl analogs to optimize ligand efficiency metrics in hit-to-lead progression.

Quote Request

Request a Quote for 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.